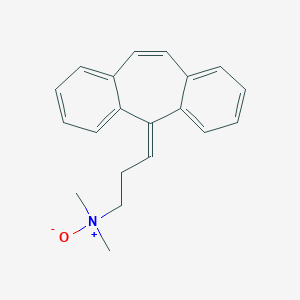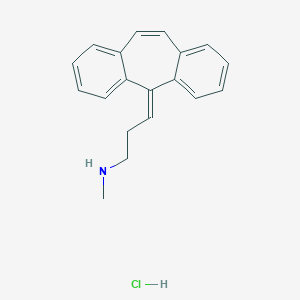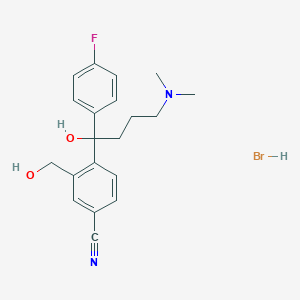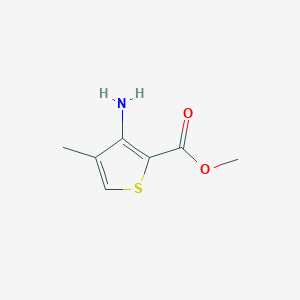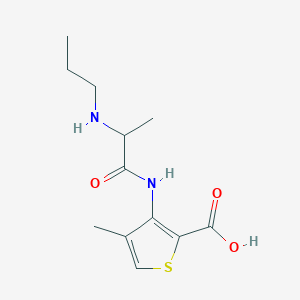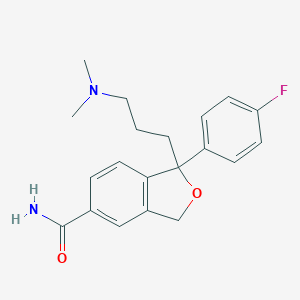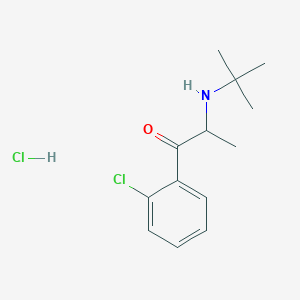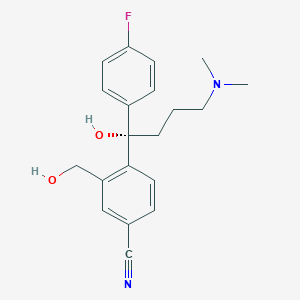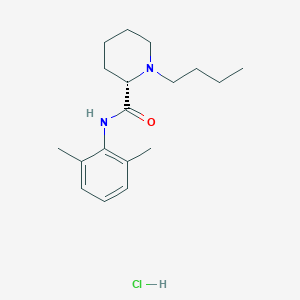
Levobupivacaine hydrochloride
Overview
Description
Levobupivacaine hydrochloride is a long-acting amide local anesthetic used primarily for regional anesthesia and pain management. It is the S-enantiomer of bupivacaine, which means it is a specific optical isomer of the racemic mixture of bupivacaine. This compound is known for its reduced cardiotoxicity and central nervous system toxicity compared to bupivacaine, making it a safer alternative for clinical use .
Mechanism of Action
Target of Action
Levobupivacaine Hydrochloride, also known as Levobupivacaine HCl, primarily targets neuronal sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for nerve impulse transmission .
Mode of Action
Levobupivacaine HCl exerts its local anesthetic effect by causing a reversible blockade of open neuronal sodium channels . Specifically, the drug binds to the intracellular part of the sodium channel, interfering with its opening and preventing the sodium influx required for depolarization . This blockade inhibits the propagation of action potentials, leading to a loss of sensation .
Biochemical Pathways
The primary biochemical pathway affected by Levobupivacaine HCl is the sodium ion influx through voltage-gated sodium channels . By blocking these channels, Levobupivacaine HCl prevents the depolarization of the neuronal membrane, inhibiting the propagation of action potentials . This results in a decrease in nerve impulse transmission, leading to a loss of sensation .
Pharmacokinetics
The pharmacokinetic properties of Levobupivacaine HCl are similar to that of bupivacaine . Both are extensively metabolized in the liver and excreted in the urine and feces . Dose adjustment is important in certain populations, such as pediatrics and the elderly . In vitro, animal model, and human studies confirm a lower risk of cardiac and central nervous system toxicity with Levobupivacaine HCl compared with bupivacaine .
Result of Action
The result of Levobupivacaine HCl’s action is the production of local or regional anesthesia . By blocking the propagation of sensory and nociceptive nerve afferents to the central nervous system, Levobupivacaine HCl produces analgesia and anesthesia . These effects also result in the inhibition of efferent motor nerves .
Action Environment
The action of Levobupivacaine HCl can be influenced by various environmental factors. For instance, during Local Anesthetic Systemic Toxicity (LAST), high doses of local anesthetics bind to voltage-gated sodium channels in the central nervous system (CNS) and heart—remote sites from their intended peripheral nerve targets . This indicates that the systemic distribution of the drug can affect its action and efficacy .
Biochemical Analysis
Biochemical Properties
Levobupivacaine Hydrochloride exhibits effects on motor and sensory nerves by inhibiting the opening of voltage-gated sodium channels, and hence propagation of neuronal action potentials . This compound interacts with neuronal sodium channels, causing a reversible blockade .
Cellular Effects
This compound influences cell function by inhibiting sodium ion influx into nerve cells . This inhibition affects the propagation of sensory and nociceptive nerve afferents to the central nervous system, resulting in the inhibition of efferent motor nerves .
Molecular Mechanism
This compound exerts its effects at the molecular level by causing a reversible blockade of open neuronal sodium channels . This blockade is time-dependent and voltage-gated . Specifically, the drug binds to the intracellular part of the sodium channel, interfering with its opening and preventing the sodium influx required for depolarisation .
Temporal Effects in Laboratory Settings
This compound is a long-acting amide local anaesthetic . The drug typically starts taking effect within 15 minutes and can last up to 16 hours depending on factors such as site of administration and dosage .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The drug is generally well tolerated, but dose adjustment is important in populations such as paediatrics and the elderly . No signs of cardiovascular depression or neurotoxicity were observed in any of the dogs, suggesting that the occurrence of severe adverse effects after administration of this compound at the doses used in this study is unlikely .
Metabolic Pathways
This compound is extensively metabolised, with no unchanged Levobupivacaine detected in urine or feces . In vitro studies using [14 C] Levobupivacaine showed that CYP3A4 isoform and CYP1A2 isoform mediate the metabolism of Levobupivacaine to desbutyl Levobupivacaine and 3-hydroxy Levobupivacaine, respectively .
Transport and Distribution
This compound is transported and distributed within cells and tissues . The lipophilic components of Levobupivacaine allow it to cross cell membranes .
Subcellular Localization
The subcellular localization of this compound is primarily at the neuronal sodium channels where it exerts its local anaesthetic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of levobupivacaine hydrochloride typically starts with the chiral separation of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide using L-(–)-dibenzoyl tartaric acid. This is followed by a substitution reaction and a salting process to obtain this compound with high purity and enantiomeric excess .
Industrial Production Methods: Industrial-scale production involves optimizing the synthesis process to ensure high yield and purity. The process includes steps such as chiral separation, substitution reactions, and crystallization. Techniques like high-performance liquid chromatography (HPLC) are used to monitor and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Levobupivacaine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: These are crucial in the synthesis process where specific substituents are introduced to achieve the desired chemical structure.
Oxidation and Reduction Reactions: These reactions are involved in the metabolic pathways of this compound in the body.
Common Reagents and Conditions:
Substitution Reactions: Reagents like butyl chloroformate and triethylamine are used under controlled temperature conditions.
Oxidation and Reduction Reactions: Enzymes like CYP3A4 and CYP1A2 mediate these reactions in the body.
Major Products Formed:
Desbutyl Levobupivacaine: Formed through metabolic pathways.
3-Hydroxy Levobupivacaine: Another metabolic product.
Scientific Research Applications
Levobupivacaine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the study of chiral separation techniques and the development of safer anesthetic agents.
Biology: Investigated for its effects on cellular processes and nerve conduction.
Medicine: Widely used for regional anesthesia, pain management, and in surgical procedures.
Industry: Employed in the production of pharmaceutical formulations and as a standard in analytical techniques .
Comparison with Similar Compounds
Bupivacaine: The racemic mixture from which levobupivacaine is derived. .
Ropivacaine: Another local anesthetic with a similar safety profile to levobupivacaine but with different pharmacokinetic properties.
Uniqueness of Levobupivacaine Hydrochloride: this compound is unique due to its lower toxicity profile, making it a safer option for patients requiring regional anesthesia. Its longer duration of action and reduced vasodilation compared to bupivacaine also contribute to its clinical advantages .
Properties
IUPAC Name |
(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046071 | |
| Record name | Levobupivacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27262-48-2 | |
| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27262-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levobupivacaine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levobupivacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOBUPIVACAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J998RDZ51I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does levobupivacaine hydrochloride exert its anesthetic effects?
A1: this compound, like other local anesthetics, reversibly binds to voltage-gated sodium channels on neuronal membranes. [] This binding interferes with the influx of sodium ions, effectively blocking nerve impulse initiation and transmission, leading to analgesia and anesthesia. []
Q2: Does the S(−)-enantiomer configuration of this compound offer any advantages?
A2: Research suggests that the S(−)-enantiomer of bupivacaine, levobupivacaine, exhibits less vasodilation and potentially a longer duration of action compared to the racemic mixture (bupivacaine). [, ] Several studies have compared levobupivacaine to bupivacaine and other local anesthetics, investigating differences in potency, duration of action, and side effects. [, ]
Q3: Is the concentration difference between levobupivacaine base and this compound clinically significant?
A3: Yes, the difference between levobupivacaine base and this compound concentrations, which is 12.6%, has been highlighted as a potential source of confusion and misinterpretation in research studies. [] When comparing levobupivacaine with other local anesthetics, it is crucial to account for this difference to ensure accurate dose comparisons. [, ]
Q4: Are there any known polymorphs of this compound?
A5: Yes, research has identified four crystal polymorphs (A°, B, C, and D) and a monohydrate of this compound. [] These forms exhibit different physicochemical properties, potentially influencing the drug's stability, solubility, and bioavailability.
Q5: What analytical methods are commonly employed to determine this compound concentration and purity?
A7: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound, determining related substances, and assessing enantiomeric purity. [, , , ] Chiral HPLC methods, employing chiral stationary phases, are particularly useful for separating and quantifying the enantiomers of bupivacaine. [, ]
Q6: Have any studies investigated the long-term stability of this compound formulations?
A8: Yes, research has explored the stability of sufentanil citrate combined with this compound in 0.9% sodium chloride infusion bags stored at 4°C. [] These studies provide valuable insights into the long-term stability of such formulations, crucial for ensuring drug efficacy and safety.
Q7: What are the common clinical applications of this compound?
A9: this compound is frequently used for various procedures requiring regional anesthesia or analgesia, including labor analgesia, postoperative pain management, and surgical anesthesia. [, , , , , , , , , ]
Q8: Have there been any studies investigating the efficacy of this compound in specific surgical procedures?
A10: Yes, numerous studies have explored the use of this compound in specific surgical contexts, such as tonsillectomy, cesarean sections, infraumbilical surgeries, and hip replacements. [, , , , , , , , , ] These studies evaluate factors like pain control, duration of analgesia, motor blockade, and side effects.
Q9: How does the efficacy of this compound compare to other local anesthetics like bupivacaine and ropivacaine?
A11: Multiple studies have directly compared this compound to bupivacaine and ropivacaine in various clinical settings. [, , , , ] These investigations aim to determine differences in onset and duration of action, analgesic efficacy, motor blockade, and side effect profiles, ultimately guiding clinicians in selecting the most appropriate local anesthetic for specific patient populations and procedures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



